molecular formula C5H5ClO4S2 B14253108 Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide CAS No. 357199-99-6

Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide

Cat. No.: B14253108
CAS No.: 357199-99-6
M. Wt: 228.7 g/mol
InChI Key: JKFDKZITXSAPMD-UHFFFAOYSA-N
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Description

Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.

Chemical Reactions Analysis

Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes .

Scientific Research Applications

Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties .

Properties

CAS No.

357199-99-6

Molecular Formula

C5H5ClO4S2

Molecular Weight

228.7 g/mol

IUPAC Name

2-chloro-5-methylsulfonylthiophene 1,1-dioxide

InChI

InChI=1S/C5H5ClO4S2/c1-11(7,8)5-3-2-4(6)12(5,9)10/h2-3H,1H3

InChI Key

JKFDKZITXSAPMD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1(=O)=O)Cl

Origin of Product

United States

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